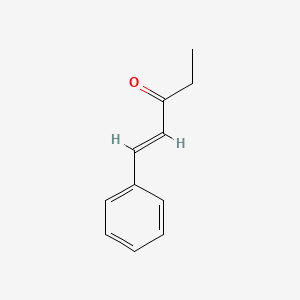

1-Phenyl-1-penten-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylpent-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGUHATVVHIJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871010 | |

| Record name | 1-Phenylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3152-68-9 | |

| Record name | 1-Phenyl-1-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3152-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpent-1-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003152689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1-penten-3-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1-Phenyl-1-penten-3-one. This α,β-unsaturated ketone, a member of the chalcone (B49325) family, is a subject of interest in organic synthesis and potential pharmacological applications.

Core Chemical Properties and Structure

This compound, also known as ethyl styryl ketone, possesses a phenyl group conjugated to an enone system.[1] This structural arrangement is fundamental to its chemical reactivity and potential biological activity.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O | [1][2][] |

| Molecular Weight | 160.21 g/mol | [1][2][4] |

| IUPAC Name | 1-phenylpent-1-en-3-one | [1][5] |

| CAS Number | 3152-68-9 | [1][2][5] |

| Melting Point | 38.5 - 57 °C | [1][6] |

| Boiling Point | 246.12 - 348 °C | [1][][6] |

| Density | 0.8697 - 1.071 g/cm³ | [1][][6] |

| SMILES | CCC(=O)C=CC1=CC=CC=C1 | [1][] |

| InChI Key | LVGUHATVVHIJET-UHFFFAOYSA-N | [1] |

| XLogP3 | 2.5 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [1][5] |

| Hydrogen Bond Acceptor Count | 1 | [1][5] |

| Rotatable Bond Count | 3 | [1] |

Synonyms: Ethyl styryl ketone, Styryl ethyl ketone, Benzylidenemethyl ethyl ketone, Ethyl 2-phenylvinyl ketone.[2][5][7]

Experimental Protocols

The synthesis of this compound is commonly achieved through a Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of benzaldehyde (B42025) with 3-pentanone (B124093).[1][5]

Synthesis of this compound via Claisen-Schmidt Condensation

Reaction: Benzaldehyde + 3-Pentanone → this compound + H₂O[1]

Methodology:

-

Reaction Setup: A solution of 3-pentanone (1 equivalent) in ethanol (B145695) is prepared. An aqueous solution of a base, such as sodium hydroxide (B78521) (e.g., 10% w/v), is then added to the stirred solution at room temperature.[1]

-

Addition of Benzaldehyde: Benzaldehyde (1 equivalent) is added dropwise to the basic solution of 3-pentanone.[1]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the consumption of the starting materials. The reaction typically proceeds at room temperature.[1]

-

Workup: Upon completion, the reaction mixture is poured into cold water and neutralized with a dilute acid, such as hydrochloric acid.[1]

-

Extraction: The aqueous layer is extracted with an organic solvent, for instance, ethyl acetate (B1210297) or dichloromethane.[1][5]

-

Purification: The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is subsequently removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.[1]

Structural Confirmation

Spectroscopic methods are essential for confirming the structure of the synthesized this compound.

-

¹H NMR: Expected signals include a triplet and quartet corresponding to the ethyl group, doublets for the vinyl protons, and signals for the aromatic protons.[1]

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the carbons of the ethyl group are anticipated.[1]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, the C=C stretch of the alkene and aromatic ring, and C-H stretches are key identifiers.[1]

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of the compound should be observed.[1]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: General experimental workflow for the synthesis of this compound.

Potential Signaling Pathway Modulation by Chalcones

While specific signaling pathways for this compound are not extensively detailed in the literature, its classification as a chalcone suggests potential interactions with known cellular pathways modulated by this class of compounds. Research has indicated that some chalcones can induce apoptosis through the intrinsic, or mitochondrial, pathway in cancer cells.[5]

Caption: A generalized diagram of potential chalcone-induced apoptosis via the intrinsic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Penten-3-one, 1-phenyl- [webbook.nist.gov]

- 4. This compound | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3152-68-9 CAS MSDS (1-phenylpent-1-en-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemeo.com [chemeo.com]

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-penten-3-one via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-penten-3-one, a valuable α,β-unsaturated ketone, through the Claisen-Schmidt condensation. This reaction, a cornerstone of carbon-carbon bond formation, involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. In this specific synthesis, benzaldehyde (B42025) reacts with 2-butanone (B6335102) (methyl ethyl ketone) to yield the target compound. This guide details the experimental protocol, presents quantitative data, and illustrates the reaction mechanism and workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via a typical Claisen-Schmidt condensation protocol.

| Parameter | Value |

| Reactants | |

| Benzaldehyde | 1.0 molar equivalent |

| 2-Butanone | 1.0 molar equivalent |

| Catalyst | |

| Sodium Hydroxide (B78521) (NaOH) | 1.0 molar equivalent |

| Solvent | |

| Ethanol (B145695) (95%) | Sufficient quantity for dissolution |

| Reaction Conditions | |

| Temperature | 20-25°C |

| Reaction Time | 2-3 hours |

| Yield | |

| Reported Yield | 80-90% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

2-Butanone (Methyl ethyl ketone)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl), dilute solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the required amount of sodium hydroxide in a minimal amount of distilled water. To this, add ethanol to create the basic catalyst solution.

-

Reactant Addition: Cool the flask in an ice-water bath. While stirring, add 2-butanone to the flask. Subsequently, add benzaldehyde dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (20-25°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, pour the mixture into a beaker containing cold water. Neutralize the mixture by slowly adding a dilute solution of hydrochloric acid until the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent). Collect the organic layer.

-

Washing and Drying: Wash the organic layer with distilled water and then with a brine solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol, or by column chromatography on silica (B1680970) gel.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

¹H NMR: Expected signals include those for the ethyl group (a triplet and a quartet), vinylic protons (doublets), and aromatic protons.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, vinylic carbons, and the ethyl group carbons should be observed.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C of the alkene and aromatic ring, and C-H stretches will be present.

Visualizations

The following diagrams illustrate the chemical pathway and the experimental process.

Caption: Mechanism of the Claisen-Schmidt Condensation.

Caption: Experimental Workflow for Synthesis.

Spectroscopic Profile of 1-Phenyl-1-penten-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, 1-Phenyl-1-penten-3-one. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound, which serves as a valuable building block in organic synthesis and drug discovery. The data is compiled from various spectral databases and is presented with detailed experimental protocols to aid in replication and further research.

Spectroscopic Data Summary

The structural confirmation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these techniques are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.60 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 7.05 | Doublet | 1H | Vinylic proton (=CH-Ph) |

| 6.85 | Doublet | 1H | Vinylic proton (=CH-CO) |

| 2.75 | Quartet | 2H | Methylene protons (-CH₂-CH₃) |

| 1.15 | Triplet | 3H | Methyl protons (-CH₂-CH₃) |

Solvent: CDCl₃. Instrument: Varian A-60 or equivalent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | Carbonyl carbon (C=O) |

| 143.0 | Vinylic carbon (=CH-Ph) |

| 134.5 | Aromatic quaternary carbon (C-ipso) |

| 130.5 | Aromatic methine carbon (C-para) |

| 129.0 | Aromatic methine carbons (C-ortho/meta) |

| 128.5 | Aromatic methine carbons (C-ortho/meta) |

| 126.0 | Vinylic carbon (=CH-CO) |

| 35.0 | Methylene carbon (-CH₂) |

| 8.0 | Methyl carbon (-CH₃) |

Solvent: CDCl₃. Proton-decoupled.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 2980 - 2940 | Medium | Aliphatic C-H stretch |

| 1685 - 1666 | Strong | C=O stretch (α,β-unsaturated ketone)[1] |

| 1640 | Medium | C=C stretch (alkene) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 970 | Strong | Trans C-H bend (out-of-plane) |

Technique: Capillary Cell: Melt or KBr pellet.[2]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 131 | High | [M - C₂H₅]⁺ |

| 103 | High | [C₆H₅-C≡CH]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 57 | High | [C₂H₅CO]⁺ |

| 29 | Medium | [C₂H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C NMR):

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method:

-

Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal/KBr pellet).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample molecules with a beam of electrons with an energy of 70 eV. This will cause ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

Visualizations

To further elucidate the experimental workflow, a graphical representation is provided below.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

IUPAC name and CAS number for Ethyl styryl ketone

An In-depth Technical Guide to Ethyl Styryl Ketone

Nomenclature and Identification

Ethyl styryl ketone is an organic compound belonging to the chalcone (B49325) family, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

IUPAC Name: (E)-1-phenylpent-1-en-3-one[][2]

CAS Number: 3152-68-9[3][4][5]

Synonyms:

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of Ethyl Styryl Ketone are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O | [3][4][5] |

| Molecular Weight | 160.21 g/mol | [3][4] |

| Appearance | Pale yellow solid | [7] |

| Melting Point | 38.5 °C | [5] |

| Boiling Point | 276.8 °C at 760 mmHg | [][5] |

| Density | 0.997 g/cm³ | [][5] |

| XLogP3 | 2.5 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3][4] |

| Hydrogen Bond Acceptor Count | 1 | [3][4] |

Table 2: Spectroscopic Data Summary

| Technique | Description of Expected Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), vinyl protons (doublets), and aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the ethyl group carbons. The carbonyl carbon typically appears between δ 186.6 and 196.8 ppm.[8] |

| Infrared (IR) | Characteristic strong absorption band for the C=O stretch of the α,β-unsaturated ketone in the range of 1685-1666 cm⁻¹.[9] Other bands include C=C stretch of the alkene and aromatic ring, and C-H stretches. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. Common fragmentation pathways for chalcones include the loss of a phenyl group from either ring and the loss of CO.[8] |

Synthesis of Ethyl Styryl Ketone

Ethyl styryl ketone is commonly synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and 2-pentanone.[3]

Synthesis Workflow

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of ethyl styryl ketone.

Materials:

-

Benzaldehyde

-

2-Pentanone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer

-

Ice-water bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.[3]

-

Addition of Ketone: While maintaining the cool temperature and continuous stirring, slowly add 2-pentanone to the flask.[3]

-

Addition of Aldehyde: Following the addition of the ketone, slowly add benzaldehyde to the reaction mixture.[3]

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup: Upon completion of the reaction, neutralize the mixture with a dilute acid, such as HCl.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.[3]

-

Washing: Wash the organic layer with water and subsequently with brine.[3]

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and then remove the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: The crude product can be further purified by column chromatography or recrystallization to obtain pure ethyl styryl ketone.[3]

Biological Activity and Signaling Pathways

Ethyl styryl ketone, as a member of the chalcone family, is of interest for its potential biological activities. Many chalcones have demonstrated antiproliferative and anticancer properties by inducing apoptosis (programmed cell death).[3]

Induction of Apoptosis via the Intrinsic Pathway

Research on various chalcones suggests their ability to trigger apoptosis through the intrinsic, or mitochondrial, pathway in cancer cells.[3] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes that dismantle the cell.

The proposed mechanism involves the following key steps:

-

Cellular Stress: The chalcone induces stress within the cancer cell, potentially through the generation of Reactive Oxygen Species (ROS).[3]

-

Modulation of Bcl-2 Family Proteins: This leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 family proteins results in the formation of pores in the mitochondrial outer membrane.[3]

-

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[3]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.[3]

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[3]

-

Execution of Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

Experimental Protocols for Biological Assays

The antimicrobial activity of synthesized chalcones can be evaluated using standard methods such as the Kirby-Bauer disk diffusion assay for qualitative screening, followed by the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[10]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

-

Synthesized chalcone analogues

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Standardized inoculum of the test microorganism

-

Positive control (standard antibiotic)

-

Negative control (broth only)

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the chalcone analogues in MHB directly in the wells of a 96-well plate.[10]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., McFarland standards).

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound.[10]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader.[10]

Experimental Protocol: MBC Determination

Procedure:

-

Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.

-

Plating: Spread the aliquot onto a fresh agar (B569324) plate.[10]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

-

MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating bacterial death.[10]

References

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chemeo.com [chemeo.com]

- 7. benchchem.com [benchchem.com]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 1-Phenyl-1-penten-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the α,β-unsaturated ketone, 1-Phenyl-1-penten-3-one. Included are detailed, generalized experimental protocols for the determination of these properties and an exploration of the compound's broader context within the chalcone (B49325) family and their interactions with cellular signaling pathways.

Core Physical Properties

This compound, a member of the chalcone family, is a compound of interest in organic synthesis and medicinal chemistry. Its physical properties are fundamental to its characterization, handling, and application in research settings.

Data Presentation: Physical Properties of this compound

The experimentally determined and estimated physical properties of this compound are summarized below. Variations in reported values can be attributed to different experimental conditions and measurement techniques.

| Physical Property | Reported Value(s) |

| Melting Point | 38.5°C, 39°C |

| Boiling Point | 276.8°C at 760 mmHg, 246.12°C (rough estimate) |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline compounds, this occurs over a narrow range. The presence of impurities typically depresses and broadens the melting point range. A common and effective method for its determination is the capillary tube method using a melting point apparatus.[1][2][3]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm by gently tapping the tube.[1][2][3]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[3]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[3][4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] The Thiele tube or a similar oil bath/heating block setup provides a means for uniform heating and accurate temperature measurement.[6][7]

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.[5][7][8]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[7][8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).[7][8][9]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge.[6]

-

Recording the Boiling Point: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Biological Context and Signaling Pathways

This compound is structurally classified as a chalcone. Chalcones are precursors to flavonoids and are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[10][11][12][13] They exert these effects by modulating various cellular signaling pathways. For instance, many chalcone derivatives have been shown to interfere with key pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB signaling cascades.[13][14]

The diagram below illustrates a generalized workflow for investigating the effect of a chalcone derivative, such as this compound, on a cancer-related signaling pathway.

Caption: Workflow for studying the effect of a chalcone on the PI3K/Akt/mTOR signaling pathway.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. pennwest.edu [pennwest.edu]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. byjus.com [byjus.com]

- 10. mdpi.com [mdpi.com]

- 11. A Review of Experimental Studies on Natural Chalcone-Based Therapeutic Targeting of Genes and Signaling Pathways in Type 2 Diabetes Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-Phenyl-1-penten-3-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenyl-1-penten-3-one, a member of the chalcone (B49325) family of compounds. Due to a lack of extensive publicly available quantitative solubility data for this specific molecule, this document focuses on its predicted solubility profile based on its structural properties and general principles of solute-solvent interactions. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data for their specific applications.

Predicted Qualitative Solubility of this compound

This compound is a largely non-polar molecule, characterized by a phenyl group and a pentenone structure. Based on the chemical principle of "like dissolves like," it is anticipated to exhibit higher solubility in non-polar and moderately polar organic solvents, and poor solubility in highly polar solvents like water. Chalcones, the class of compounds to which this compound belongs, are generally soluble in organic solvents such as ethanol, acetone, and dichloromethane, while being insoluble in water.[1]

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Category | Solvent | Predicted Solubility |

| Non-Polar | Hexane | High |

| Toluene | High | |

| Diethyl Ether | High | |

| Polar Aprotic | Acetone | High |

| Ethyl Acetate | High | |

| Dichloromethane | High | |

| Chloroform | High | |

| Tetrahydrofuran (THF) | High | |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | |

| N,N-Dimethylformamide (DMF) | Moderate to High | |

| Polar Protic | Ethanol | Moderate to High |

| Methanol | Moderate | |

| Water | Low / Insoluble |

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol details a reliable gravimetric method for determining the solubility of this compound in a specific organic solvent at a controlled temperature. This method is adapted from established procedures for determining the solubility of chalcones.[1][2]

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 298.15 K).

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or shaker

-

Analytical balance (uncertainty ±0.0001 g)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Membrane filters (e.g., 0.45 µm) and syringes

-

Pre-weighed vials for collecting the filtrate

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Accurately weigh the vial with the solid.

-

Add a known mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled water bath or shaker set to the desired temperature.

-

Stir the mixture vigorously for a sufficient time to reach equilibrium (e.g., 24-48 hours is a common timeframe to ensure saturation).

-

-

Sample Collection and Filtration:

-

After equilibration, cease stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe fitted with a membrane filter.

-

Dispense the filtered saturated solution into a pre-weighed collection vial.

-

Immediately cap the collection vial and accurately weigh it to determine the mass of the saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 323.15 K).

-

Once the solvent has completely evaporated and the mass of the vial with the dried solute is constant, record the final mass.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial and solute minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

-

Calculate the solubility in grams per 100 g of solvent using the following formula:

Solubility (g / 100 g solvent) = (mass of dissolved solute / mass of solvent) x 100

-

For comparison, solubility can also be expressed in other units, such as mole fraction or g/L, with appropriate conversions using the molar mass of the solute and the density of the solvent.

-

Repeatability: For robust results, it is recommended to perform the experiment in triplicate and report the average solubility.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for gravimetric solubility determination.

References

Biological activity of chalcones and their derivatives

An In-depth Technical Guide to the Biological Activity of Chalcones and Their Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Chalcones

Chalcones are a prominent class of naturally occurring compounds belonging to the flavonoid family.[1][2] Structurally, they are open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] This core structure, particularly the reactive α,β-unsaturated ketoethylenic moiety (–CO–CH=CH–), is largely responsible for their broad spectrum of biological activities.[1][4] Found in various edible plants, fruits, vegetables, and spices, chalcones have been used in traditional medicine for centuries.[5][6] Modern scientific investigation has affirmed their potential, revealing potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them a "privileged scaffold" in medicinal chemistry and a promising starting point for drug design.[7][8]

Synthesis of Chalcone (B49325) Derivatives

The synthesis of chalcones is generally straightforward, which contributes to the extensive research into their derivatives.[1][7] The most common and efficient method is the Claisen-Schmidt condensation .[9][10] This reaction involves the base- or acid-catalyzed condensation of an appropriate substituted acetophenone (B1666503) with a substituted aromatic aldehyde.[9][11] The resulting chalcones are typically of the trans (E) isomer configuration, which is confirmed by the characteristic coupling constant (J) of 15–16 Hz for the vinylic protons in 1H-NMR spectra.[11]

Caption: General workflow for Chalcone synthesis via Claisen-Schmidt condensation.

Biological Activities of Chalcones

Chalcones exhibit a wide array of pharmacological effects due to their ability to interact with numerous biological targets.

Anticancer Activity

The anticancer potential of chalcones is one of their most extensively studied properties.[12][13] They exert their effects by modulating multiple cellular processes and signaling pathways involved in cancer development and progression.[5][14]

Mechanisms of Action:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[15] For instance, Licochalcone A induces the mitochondrial apoptosis pathway by increasing the Bax/Bcl-2 ratio, leading to cytochrome c release and activation of caspases 9 and 3.[15]

-

Cell Cycle Arrest: Many chalcone derivatives inhibit cancer cell proliferation by causing cell cycle arrest, frequently at the G2/M phase.[16][17] This is often linked to the disruption of microtubule polymerization, a mechanism shared with established chemotherapy drugs.[14]

-

Inhibition of Angiogenesis: Chalcones can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis.[18] They achieve this by modulating key signaling molecules like Vascular Endothelial Growth Factor (VEGF).[12][19]

-

Modulation of Signaling Pathways: Chalcones interfere with critical signaling cascades that promote cancer cell survival and proliferation, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[5][20]

Table 1: Anticancer Activity of Selected Chalcone Derivatives

| Chalcone Derivative | Cancer Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Panduratin A (PA) | MCF-7 (Breast) | Cytotoxic | 15 µM (24h) | [12] |

| Panduratin A (PA) | T47D (Breast) | Cytotoxic | 17.5 µM (24h) | [12] |

| Xanthohumol (XN) | MDA-MB-231 (Breast) | Growth Inhibition | 6.7 µM (24h) | [16] |

| 2-Hydroxychalcone | MDA-MB-231 (Breast) | Growth Inhibition | 4.6 µM (24h) | [16] |

| Chalcone-1,2,3-triazole hybrid | HepG2 (Liver) | Antitumor | 0.9 µM | [14] |

| Chalcone-indole hybrid (42) | Various | Cytotoxic | 0.23–1.8 µM | [14] |

| Chalcone-tetrazole hybrid (32) | HCT116, PC-3, MCF-7 | Cytotoxic | 0.6–3.7 µg/mL |[14] |

Caption: Chalcones inhibit key oncogenic signaling pathways like PI3K/Akt and MAPK.

Anti-inflammatory Activity

Chalcones demonstrate significant anti-inflammatory properties by targeting key mediators and pathways in the inflammatory response.[21][22]

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: Chalcones are known to inhibit the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators.[18][21]

-

Suppression of Cytokines: They reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β).[22][23]

-

NF-κB Pathway Inhibition: A primary mechanism for the anti-inflammatory effect of chalcones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[24][25] Chalcones can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and preventing the transcription of inflammatory genes.[25][26]

-

MAPK Pathway Modulation: Chalcones also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, which plays a crucial role in regulating the inflammatory response.[22][23]

Caption: Chalcones inhibit the NF-κB pathway, a central regulator of inflammation.

Antimicrobial Activity

Chalcones and their synthetic derivatives possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[2][4][27] They are considered promising candidates for combating drug-resistant microbial strains.[3][27]

Mechanisms of Action: The antibacterial effect is often attributed to the presence of hydroxyl groups on the aromatic rings.[28] The α,β-unsaturated carbonyl group is also critical for their activity.[10] While the exact mechanisms are diverse, they are thought to involve the disruption of microbial cell membranes, inhibition of key enzymes, and interference with microbial efflux pumps.[29]

Spectrum of Activity:

-

Antibacterial: Chalcones have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][27] Notably, certain derivatives are active against methicillin-resistant Staphylococcus aureus (MRSA).[11][28]

-

Antifungal: Various chalcones have demonstrated activity against fungal pathogens.[1][2]

Table 2: Antimicrobial Activity of Selected Chalcone Derivatives

| Chalcone Derivative | Microorganism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrazole-chalcone (119) | B. subtilis | Zone of Inhibition (ZI) | 16 ± 0.82 mm | [2] |

| Pyrazole-chalcone (119) | P. aeruginosa | Zone of Inhibition (ZI) | 14 ± 1.24 mm | [2] |

| O-OH Chalcone | MRSA | MIC | 25-50 µg/ml | [28] |

| M-OH Chalcone | MRSA | MIC | 98.7 ± 43.3 µg/ml | [28] |

| P-OH Chalcone | MRSA | MIC | 108.7 ± 29.6 µg/ml |[28] |

Antioxidant Activity

Chalcones are potent antioxidants, a property linked to their ability to mitigate oxidative stress, which is implicated in numerous chronic diseases.[30][31][32]

Mechanisms of Action:

-

ROS/RNS Scavenging: Chalcones can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing these harmful molecules.[30][33] The presence of hydroxyl and methoxyl substituents on the aromatic rings enhances this activity.[30][33]

-

Modulation of Antioxidant Enzymes: They can modulate the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[33]

-

Inhibition of Pro-oxidant Enzymes: Chalcones can inhibit enzymes that produce ROS/RNS, such as NADPH oxidase and inducible nitric oxide synthase (iNOS).[32][33]

Table 3: Antioxidant Activity of Selected Chalcone Derivatives

| Chalcone Derivative | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrazole-chalcone (119) | Radical Scavenging | IC50 | 88.04 µg/mL | [2] |

| Chalcone 13 | DPPH Radical Scavenging | IC50 | 21.6 µM | [34] |

| Chalcone 6, 7, 12 | DPPH, FRAP | High Activity | Not specified |[35] |

Experimental Protocols

This section provides an overview of common methodologies used to evaluate the biological activities of chalcones.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the chalcone derivative for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.

-

MTT Addition: After incubation, the media is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[31]

Methodology:

-

Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction: Various concentrations of the chalcone derivative are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Reading: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from deep violet to pale yellow, leading to a decrease in absorbance.

-

Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The Kirby-Bauer disk diffusion method is a qualitative test used to determine the susceptibility of bacteria to specific antimicrobial agents.[27]

Methodology:

-

Inoculation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the chalcone derivative are placed on the agar surface. A control disk with the solvent is also applied.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters (mm).

-

Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Conclusion and Future Perspectives

Chalcones and their derivatives represent a versatile and highly promising class of bioactive compounds.[1][4] Their simple chemical structure, ease of synthesis, and wide range of pharmacological activities make them attractive candidates for drug discovery and development.[1][7] The extensive research into their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties has provided a strong foundation for their therapeutic potential. Future research should focus on optimizing their structure to enhance potency and selectivity, improving their pharmacokinetic profiles, and conducting further preclinical and clinical studies to translate the promising in vitro and in vivo results into effective therapeutic agents for a variety of diseases.[4][14] The development of hybrid molecules incorporating the chalcone scaffold with other pharmacophores is also a promising strategy to combat complex diseases and drug resistance.[12][13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chalcone Derivatives: Promising Starting Points for Drug Design [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 21. researchgate.net [researchgate.net]

- 22. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones | MDPI [mdpi.com]

- 25. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]

- 28. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis and evaluation of chalcones for antioxidant activity. [wisdomlib.org]

- 32. Antioxidant Effects of Chalcones during the Inflammatory Response...: Ingenta Connect [ingentaconnect.com]

- 33. Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. | Semantic Scholar [semanticscholar.org]

- 34. Frontiers | Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group [frontiersin.org]

- 35. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Phenyl-1-penten-3-one: A Chalcone Family Member

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-1-penten-3-one, a member of the chalcone (B49325) family of organic compounds. Chalcones, characterized by an α,β-unsaturated ketone core, are a significant class of molecules in medicinal chemistry, known for a wide array of biological activities. This document details the chemical and physical properties of this compound, provides a detailed protocol for its synthesis via the Claisen-Schmidt condensation, and discusses its potential biological activities, with a focus on the induction of apoptosis. While specific quantitative biological data for this compound is limited in publicly accessible literature, this guide establishes a foundational understanding for researchers interested in its further investigation and development.

Introduction

This compound, also known by synonyms such as Ethyl Styryl Ketone, is an α,β-unsaturated ketone that belongs to the chalcone family.[1][2] Chalcones are precursors to flavonoids and are of significant interest in the field of drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The core structure of this compound, featuring a phenyl group conjugated with an enone system, is a key determinant of its chemical reactivity and biological activity. This guide aims to consolidate the available technical information on this compound to facilitate further research and application.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and formulation. The data, compiled from various sources, are presented in Table 1. It is important to note that there are some discrepancies in reported values, particularly for melting and boiling points, which may be attributable to different experimental conditions or sample purities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-phenylpent-1-en-3-one | [1][3] |

| Synonyms | Ethyl styryl ketone, Styryl ethyl ketone, Benzylidenemethyl ethyl ketone, (E)-1-Phenylpent-1-en-3-one | [1][4] |

| CAS Number | 3152-68-9 | [1][3] |

| Molecular Formula | C₁₁H₁₂O | [1][3] |

| Molecular Weight | 160.21 g/mol | [1][3] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 345-348 °C | [1] |

| Density | 1.071 g/cm³ | [1] |

| XLogP3 | 2.5 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [1][3] |

| Hydrogen Bond Acceptor Count | 1 | [1][3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation.[1][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a ketone (in this case, 2-pentanone or 3-pentanone).[1][4]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2-Pentanone (or 3-Pentanone)

-

Sodium Hydroxide (B78521) (NaOH)

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Stirring apparatus and cooling bath

Procedure:

-

Catalyst Preparation: In a round-bottom flask, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.

-

Addition of Ketone: While maintaining the cool temperature and stirring, slowly add 2-pentanone to the flask.[4]

-

Addition of Aldehyde: After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.[4]

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.[4]

-

Washing: Wash the organic layer with water and then with brine.[4]

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[4]

Synthesis Workflow Diagram

References

Potential Therapeutic Applications of 1-Phenyl-1-penten-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-penten-3-one, a member of the chalcone (B49325) family of compounds, represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is limited in publicly available research, the broader class of chalcones has demonstrated significant potential in oncology and neurology. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound based on the well-documented activities of related chalcone derivatives. It details the underlying mechanisms of action, provides standardized experimental protocols for future investigation, and visualizes key signaling pathways. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and related compounds.

Introduction

This compound, also known as ethyl styryl ketone, is an α,β-unsaturated ketone with the chemical formula C₁₁H₁₂O.[1] Its structure is characteristic of the chalcone family, which are precursors to flavonoids and are known to exhibit a wide range of biological activities.[2] The presence of the enone moiety is a key pharmacophore, rendering the molecule susceptible to Michael addition, which is believed to be a primary mechanism of its interaction with biological targets.[3] This guide will explore the potential therapeutic applications of this compound, focusing on its predicted anticancer and neuroprotective properties, drawing upon the extensive research conducted on analogous chalcones.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| CAS Number | 3152-68-9 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

Potential Therapeutic Application: Anticancer Activity

Chalcones have been extensively investigated for their cytotoxic effects against various cancer cell lines.[4] The primary mechanism of action is believed to be the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[2]

Mechanism of Action: Induction of Apoptosis

The pro-apoptotic activity of chalcones is a multi-step process initiated by cellular stress, which can be triggered by the generation of Reactive Oxygen Species (ROS).[5] This leads to a cascade of events culminating in programmed cell death.

A generalized workflow for the in vitro screening of anticancer chalcones is presented below.

Caption: A typical workflow for the in vitro evaluation of anticancer chalcones.

The intrinsic apoptosis pathway, a key target of chalcones, involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Caption: The intrinsic apoptosis pathway initiated by chalcones in cancer cells.

Experimental Protocol: Cell Viability/Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Potential Therapeutic Application: Neuroprotection

Recent studies have highlighted the neuroprotective effects of chalcones, suggesting their potential in mitigating the pathology of neurodegenerative diseases. The proposed mechanisms involve the reduction of oxidative stress and apoptosis in neuronal cells. While direct evidence for this compound is not yet available, the structural similarity to other neuroprotective chalcones warrants its investigation in this area.

A related compound, 1-Phenylpentan-3-one, serves as a precursor in the synthesis of 3-amino-1-phenylpentane derivatives, which are being explored as potential anticonvulsant agents that modulate GABAA receptors.

Caption: Synthetic pathway from a related ketone to potential CNS-active agents.

Conclusion and Future Directions

This compound, as a member of the chalcone family, holds considerable promise for therapeutic applications, particularly in the fields of oncology and neuropharmacology. The well-established anticancer and neuroprotective activities of numerous chalcone derivatives provide a strong rationale for the investigation of this specific compound.

While this guide has outlined the potential mechanisms and provided standardized protocols for its evaluation, it is crucial to emphasize the current lack of specific biological data for this compound. Future research should focus on in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values. Mechanistic studies should then be conducted to elucidate its effects on apoptosis, cell cycle, and relevant signaling pathways. Similarly, its neuroprotective potential should be assessed in appropriate cellular and animal models of neurodegenerative diseases. The synthesis and evaluation of derivatives of this compound could also lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The information presented herein serves as a catalyst for such future investigations, which are essential to unlock the full therapeutic potential of this intriguing molecule.

References

- 1. This compound | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of nuclear-substituted styryl ketones and related compounds for antitumor and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

An In-depth Technical Guide to 1-Phenyl-1-penten-3-one and its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Phenyl-1-penten-3-one, a subject of interest in various chemical and pharmaceutical research fields. This document details its alternative names and identifiers as found in scientific literature, presents its key physicochemical properties, and offers a detailed experimental protocol for its synthesis.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature, which can be broadly categorized into systematic, common, and commercial or database identifiers. A comprehensive list of these synonyms is crucial for efficient literature searching and clear scientific communication.

| Category | Synonym |

| IUPAC Name | 1-phenylpent-1-en-3-one[1] |

| (E)-1-phenylpent-1-en-3-one | |

| Common Names | Ethyl styryl ketone[2][3][4][5] |

| Styryl ethyl ketone[2][3][4][5] | |

| Ethyl 2-phenylvinyl ketone[2][3][4] | |

| Benzylidenemethyl ethyl ketone[3][4][5] | |

| CAS Registry Number | 3152-68-9[1][2][5] |

| European Community (EC) Number | 221-589-2[2] |

| PubChem CID | 92949[2] |

| Other Identifiers | NSC 11842[2] |

| DTXSID00871010[2] |

Physicochemical and Spectral Data

The following table summarizes the key quantitative data for this compound, which are essential for its characterization and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | [1][2][5] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 38.5 - 42 °C | [6] |

| Boiling Point | 262 - 276.8 °C | [6] |

| Density | ~0.997 g/cm³ | [6] |

| Refractive Index | ~1.553 | [6] |

| LogP | 2.67890 | [6] |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), vinyl protons (doublets), and aromatic protons. | [1] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the ethyl group carbons. | [1] |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C stretch of the alkene and aromatic ring, and C-H stretches. | [1] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. | [1] |

Experimental Protocols: Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a ketone (2-pentanone, also known as ethyl methyl ketone).

General Claisen-Schmidt Condensation Protocol

Materials:

-

2-Pentanone (Ethyl methyl ketone)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring apparatus

-

Cooling bath (ice-water)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.

-

Addition of Ketone: While maintaining the cool temperature and stirring, slowly add 2-pentanone to the flask.

-

Addition of Aldehyde: After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Claisen-Schmidt condensation.

Caption: Synthesis workflow for this compound.

Naming Convention Relationships

This diagram shows the relationship between the different types of synonyms for this compound.

Caption: Relationships between naming conventions.

References

Methodological & Application

Application Notes: Synthesis of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation

Introduction

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used for the synthesis of α,β-unsaturated ketones and aldehydes.[1][2] This reaction is a type of crossed aldol (B89426) condensation that occurs between an aldehyde or ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde (B42025).[2] The reaction is typically base-catalyzed, with common bases including sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[3][4] The condensation proceeds through an initial aldol addition to form a β-hydroxy carbonyl intermediate, which then readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated product.[1][4]

This versatile reaction is widely employed in the synthesis of various compounds, including dibenzalacetone and chalcones (1,3-diphenyl-2-propen-1-one), which are important precursors in the synthesis of flavonoids and isoflavonoids.[4][5] These products have significant applications, with dibenzalacetone being used in sunscreens as a UV blocker and chalcone (B49325) derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6] Methodologies have evolved to include solvent-free, or "green," approaches that offer benefits such as reduced environmental impact, simpler workup procedures, and increased energy efficiency.[7][8]

Mechanism Overview

The base-catalyzed Claisen-Schmidt condensation follows a three-step mechanism:

-

Enolate Formation: The base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from the enolizable ketone (e.g., acetone (B3395972) or acetophenone) to form a resonance-stabilized enolate ion.[1][4]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde).[1][4]

-

Dehydration: The resulting β-hydroxy ketone (aldol adduct) is unstable and quickly eliminates a water molecule to form the thermodynamically stable conjugated system of the α,β-unsaturated ketone.[1][4]

Comparative Data of Claisen-Schmidt Condensation Protocols

The following table summarizes quantitative data from various experimental conditions for the Claisen-Schmidt condensation involving benzaldehyde.

| Ketone Reactant | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | M.P. (°C) | Reference |

| Acetone | 10% NaOH (aq) | Ethanol (B145695)/Water | 20-25 | 30-45 min | 90-94 | 104-107 | [3] |

| Acetophenone | 1M NaOH (aq) | 95% Ethanol | Room Temp | 30 min | Not Specified | Not Specified | [9] |

| Cyclohexanone (B45756) | NaOH (20) | None (Grinding) | Room Temp | 5 min | 98 | Not Specified | [10] |

| Cyclohexanone | KOH (20) | None (Grinding) | Room Temp | 5 min | 85 | Not Specified | [10] |

| Cyclohexanone | NaOH (20) | Ethanol | Reflux | 8 hours | 93 | Not Specified | [10] |

| 4'-Chloroacetophenone | NaOH (100) | None (Grinding) | Room Temp | a few seconds | Not Specified | Not Specified | [8] |

Experimental Protocols

Protocol 1: Traditional Synthesis of Dibenzalacetone in Ethanol